![molecular formula C18H19N3O2 B249277 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is not fully understood. However, studies have suggested that the compound works by targeting various signaling pathways involved in cancer cell growth and survival. The compound has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. It has also been found to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been found to have various biochemical and physiological effects. Studies have shown that the compound can modulate the expression of various genes involved in cancer cell growth and survival. It has also been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. In addition, the compound has been found to possess antioxidant activity, which can protect cells from oxidative stress and DNA damage.
实验室实验的优点和局限性
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to possess potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity and side effects, which could limit its clinical application.
未来方向
There are several future directions for research on 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone. One of the main directions is to further elucidate the mechanism of action of the compound. This could involve studying its effects on specific signaling pathways and identifying its molecular targets. Another direction is to investigate the potential applications of the compound in other areas of scientific research, such as neurodegenerative diseases and inflammation. Finally, future research could focus on developing more potent and selective derivatives of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone with improved solubility and bioavailability for clinical use.
合成方法
The synthesis of 2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzimidazole with 2-bromoethyl phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound possesses potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo.
属性
产品名称 |
2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-[2-(2-methoxyethylamino)benzimidazol-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-11-19-18-20-15-9-5-6-10-16(15)21(18)13-17(22)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,20) |
InChI 键 |
YGMXSKRJRNNECX-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
规范 SMILES |
COCCNC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



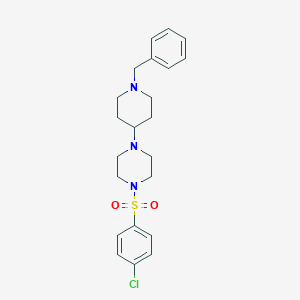
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
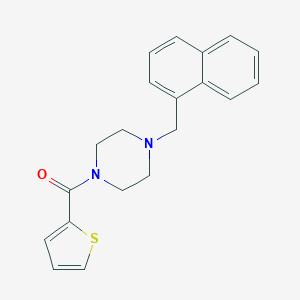
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
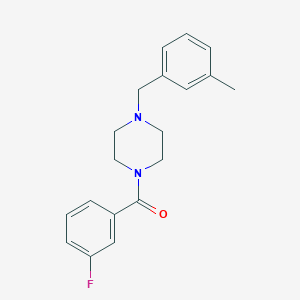
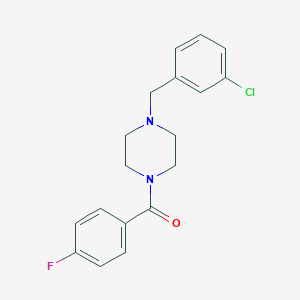
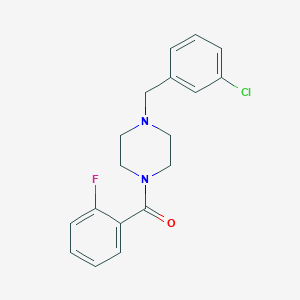
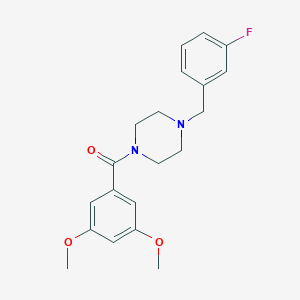
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)
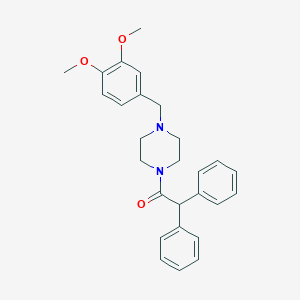
![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)